molecular formula C15H15NO2S2 B14887228 N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14887228
M. Wt: 305.4 g/mol
InChI Key: PAPDHBSBWRHYDN-UHFFFAOYSA-N
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Description

N-(2-Oxo-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring and a benzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzo[b]thiophene intermediates under controlled conditions. The reaction often requires catalysts such as Lewis acids and bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-(2-Oxo-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Oxo-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Oxo-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C15H15NO2S2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-oxo-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H15NO2S2/c17-12(14-6-3-7-19-14)8-16-15(18)11-9-20-13-5-2-1-4-10(11)13/h3,6-7,9H,1-2,4-5,8H2,(H,16,18)

InChI Key

PAPDHBSBWRHYDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NCC(=O)C3=CC=CS3

Origin of Product

United States

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